molecular formula C12H15NO B15358382 8-methoxy-4,4-dimethyl-3H-isoquinoline

8-methoxy-4,4-dimethyl-3H-isoquinoline

Cat. No.: B15358382
M. Wt: 189.25 g/mol
InChI Key: OLPAZQALIVGHRL-UHFFFAOYSA-N
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Description

8-Methoxy-4,4-dimethyl-3H-isoquinoline is a chemical compound belonging to the isoquinoline family, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.

Synthetic Routes and Reaction Conditions:

  • Biltz Synthesis: This method involves the cyclization of o-aminobenzyl alcohols with methoxy groups in the presence of strong acids.

  • Pictet-Spengler Reaction: This reaction involves the condensation of tryptamines with aldehydes or ketones under acidic conditions to form isoquinolines.

  • Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow chemistry and green chemistry principles are often employed to minimize waste and improve sustainability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the compound to its dihydroisoquinoline form.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Dihydroisoquinoline derivatives.

  • Substitution: Halogenated or alkylated isoquinolines.

Scientific Research Applications

8-Methoxy-4,4-dimethyl-3H-isoquinoline has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects, such as its role in modulating neurotransmitter systems.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-methoxy-4,4-dimethyl-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes.

  • 4-Hydroxy-2-quinolones: Known for their antiviral and anticancer properties.

Uniqueness: 8-Methoxy-4,4-dimethyl-3H-isoquinoline is unique due to its specific structural features, such as the methoxy group and the dimethyl substitution, which confer distinct chemical and biological properties compared to other isoquinolines.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

8-methoxy-4,4-dimethyl-3H-isoquinoline

InChI

InChI=1S/C12H15NO/c1-12(2)8-13-7-9-10(12)5-4-6-11(9)14-3/h4-7H,8H2,1-3H3

InChI Key

OLPAZQALIVGHRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CC2=C1C=CC=C2OC)C

Origin of Product

United States

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